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molecular formula C11H15NO2 B3250057 Ethyl 2-[3-(methylamino)phenyl]acetate CAS No. 200214-39-7

Ethyl 2-[3-(methylamino)phenyl]acetate

Cat. No. B3250057
M. Wt: 193.24 g/mol
InChI Key: OWCZLEHZJPOLBO-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

A solution of borane-dimethylsulphide complex (2M in THF; 20 mL) was added to an ice cold solution of 3-(formylamino)phenylacetic acid ethyl ester (4.1 g; 0.02 mol; from step (i) above) in THF (dry; 100 mL) and the reaction mixture was stirred for 1 hour. The resultant solution was poured onto diluted HCl and the mixture left for 15 minutes, whereafter it was washed with ether to remove unreacted material. The aqueous solution was made alkaline (NaHCO3) and extracted with ether (3 times). The combined organic phases were washed with water, dried (Na2SO4) and evaporated to yield 3.0 g (78%) of the sub-title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(formylamino)phenylacetic acid ethyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
B.CSC.[CH2:5]([O:7][C:8](=[O:19])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH:16][CH:17]=O)[CH:11]=1)[CH3:6].Cl>C1COCC1>[CH2:5]([O:7][C:8](=[O:19])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH:16][CH3:17])[CH:11]=1)[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
B.CSC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(formylamino)phenylacetic acid ethyl ester
Quantity
4.1 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)NC=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left for 15 minutes, whereafter it
Duration
15 min
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
to remove unreacted material
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3 times)
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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